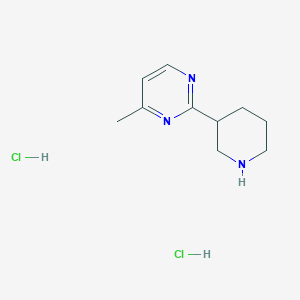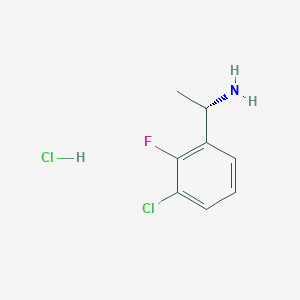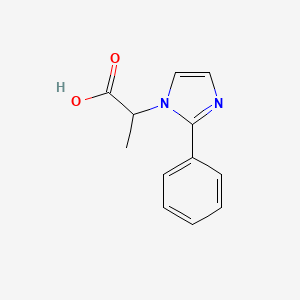
3-(Difluoromethoxy)picolinic acid
Descripción general
Descripción
“3-(Difluoromethoxy)picolinic acid” is a compound with the molecular formula C7H5F2NO3 . It is a derivative of picolinic acid . The compound is used in various fields of research, including agricultural and pharmaceutical.
Synthesis Analysis
The synthesis of “3-(Difluoromethoxy)picolinic acid” and its derivatives is a topic of ongoing research . The azidotrifluoromethoxylation of styrenes is one example of a synergistic trifluoromethoxylation reaction using silver and photoredox catalysis .
Molecular Structure Analysis
The molecular structure of “3-(Difluoromethoxy)picolinic acid” consists of a picolinic acid core with a difluoromethoxy group attached . The compound has a molecular weight of 189.12 g/mol .
Aplicaciones Científicas De Investigación
Application in Organic Light-Emitting Diodes (OLEDs)
3-(Difluoromethoxy)picolinic acid has been utilized in the synthesis of iridium(III) complexes for blue phosphorescent organic light-emitting diodes (PhOLEDs). These complexes show high thermal stability and good photoluminescence quantum yields. They have been used to achieve high external quantum efficiency and current efficiency in PhOLEDs, emitting blue light with high color purity (Cho et al., 2014); (Seo et al., 2010).
Use in Synthesis of Complexes
Research has been conducted on the acid-induced degradation of phosphorescent dopants in OLEDs based on [Ir(2-(2,4-difluorophenyl)pyridine)(2)(picolinate)], where 3-(Difluoromethoxy)picolinic acid is used. This has led to the development of new methods for synthesizing tris-heteroleptic cyclometalated iridium(III) complexes, which are otherwise challenging to prepare (Baranoff et al., 2012).
In Chemical Oxidation Studies
The compound has been involved in Gif-type oxidation studies. Specifically, iron picolinate complexes have been used to mediate the oxidation of hydrocarbons, providing insights into the generation of carbon- and oxygen-centered radicals (Kiani et al., 2000).
Applications in Optoelectronics
The synthesis of a picolinic acid derivative containing an 1,3,4-oxadiazole unit and its bicyclometalated iridium complex were developed for use in polymer light-emitting devices. This complex displayed improved optoelectronic properties, indicating potential applications in optoelectronic devices (Xiao et al., 2009).
Photophysical Studies
The photophysics of 3-hydroxy-picolinic acid, a related compound, has been investigated, highlighting the importance of proton transfer in governing the photophysics of such systems (Rode & Sobolewski, 2012).
Safety And Hazards
The safety data sheet for “3-(Difluoromethoxy)picolinic acid” indicates that the compound should be handled with care. It should be kept away from heat, sparks, open flames, and hot surfaces. Contact with skin and eyes should be avoided. In case of accidental release, the area should be ventilated until material pick up is complete .
Propiedades
IUPAC Name |
3-(difluoromethoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c8-7(9)13-4-2-1-3-10-5(4)6(11)12/h1-3,7H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWOCKIDOISONA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethoxy)picolinic acid | |
CAS RN |
1211541-12-6 | |
| Record name | 3-(difluoromethoxy)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-Dibromo-4,4-dihexyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B1427793.png)


![1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B1427798.png)

![(5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1427803.png)







![8-(Pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1427814.png)